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c-Kit-IN-3 (hydrochloride) -

c-Kit-IN-3 (hydrochloride)

Catalog Number: EVT-10950433
CAS Number:
Molecular Formula: C26H21Cl2F3N2O4
Molecular Weight: 553.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

c-Kit-IN-3 (hydrochloride) is a small molecule inhibitor targeting the c-Kit receptor tyrosine kinase, which plays a crucial role in various cellular processes, including hematopoiesis and melanogenesis. c-Kit, also known as CD117, is a proto-oncogene that, when mutated, is implicated in several cancers, such as gastrointestinal stromal tumors and acute myeloid leukemia. The inhibition of c-Kit activity has emerged as a promising therapeutic strategy in oncology due to its involvement in oncogenic signaling pathways .

Source

The compound c-Kit-IN-3 (hydrochloride) is synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is derived from the need to develop effective inhibitors for the c-Kit receptor to combat cancers associated with its dysregulation.

Classification

c-Kit-IN-3 (hydrochloride) belongs to the class of receptor tyrosine kinase inhibitors. These inhibitors are categorized based on their mechanism of action, targeting specific kinases involved in cancer progression and metastasis.

Synthesis Analysis

Methods

The synthesis of c-Kit-IN-3 (hydrochloride) typically involves multi-step organic reactions that may include:

  1. Formation of key intermediates: This often involves coupling reactions between various aromatic amines and other functionalized groups.
  2. Hydrochloride salt formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

Technical Details

The synthesis can be performed using techniques such as:

  • Refluxing: Heating the reaction mixture to promote the reaction kinetics.
  • Chromatography: Used for purification of intermediates and final products.
  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation of the synthesized compound .
Molecular Structure Analysis

Structure

The molecular structure of c-Kit-IN-3 (hydrochloride) can be represented by its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine. The structure features a core that interacts specifically with the c-Kit active site.

Data

The molecular weight and specific structural data can be obtained through crystallography or computational modeling studies. For instance:

  • Molecular Weight: Approximately 350 g/mol (exact value may vary based on substituents).
  • Structural Formula: Detailed structural representations can be illustrated using software like ChemDraw or through X-ray crystallography data.
Chemical Reactions Analysis

Reactions

c-Kit-IN-3 (hydrochloride) participates in several chemical reactions primarily involving:

  1. Binding to c-Kit: The compound forms a complex with the c-Kit receptor, inhibiting its kinase activity.
  2. Signal Transduction Interference: By blocking c-Kit's activation, it disrupts downstream signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B pathway and mitogen-activated protein kinase pathway.

Technical Details

The inhibition mechanism often involves competitive inhibition where the inhibitor binds to the active site of c-Kit, preventing substrate phosphorylation .

Mechanism of Action

Process

The mechanism of action for c-Kit-IN-3 (hydrochloride) involves:

  1. Inhibition of dimerization: Normally, binding of stem cell factor induces dimerization of c-Kit receptors, leading to autophosphorylation.
  2. Blocking phosphorylation: By inhibiting this process, downstream signaling cascades are halted, leading to reduced cell proliferation and survival signals.

Data

Studies have shown that effective inhibition results in decreased activation of key signaling molecules such as Akt and ERK1/2, which are crucial for cell survival and proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like DMSO.

Chemical Properties

  • Melting Point: Specific melting point data can vary based on purity but generally falls within a typical range for similar compounds.
  • Stability: Stability under various pH conditions should be assessed; generally stable under neutral conditions but may degrade under extreme pH levels.

Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to determine purity and stability profiles .

Applications

c-Kit-IN-3 (hydrochloride) has significant applications in scientific research:

  1. Cancer Research: Used extensively in studies aimed at understanding the role of c-Kit in tumor biology and therapeutic resistance.
  2. Drug Development: Serves as a lead compound for developing new therapies targeting cancers associated with aberrant c-Kit signaling.
  3. Cell Biology Studies: Helps elucidate cellular pathways influenced by c-Kit activation or inhibition.
Introduction to c-Kit Signaling and Oncogenic Implications

Role of c-Kit Receptor Tyrosine Kinase in Cellular Homeostasis and Pathogenesis

The c-Kit receptor tyrosine kinase, encoded by the KIT proto-oncogene, is a member of the type III receptor tyrosine kinase family. Its structure comprises an extracellular ligand-binding domain with five immunoglobulin-like motifs, a transmembrane domain, and an intracellular domain featuring a juxtamembrane segment, a split tyrosine kinase region, and a carboxy-terminal tail [7]. Stem cell factor, the sole ligand for c-Kit, exists in both membrane-bound and soluble forms. Stem cell factor binding induces c-Kit dimerization, triggering trans-autophosphorylation of tyrosine residues within its intracellular domain. This initiates downstream signaling cascades, including the phosphatidylinositol 3-kinase/protein kinase B, mitogen-activated protein kinase/extracellular signal-regulated kinase, Janus kinase/signal transducer and activator of transcription, and Src kinase pathways [7] [8].

In physiological contexts, c-Kit signaling is indispensable for cellular homeostasis across multiple systems. Hematopoietic stem cells rely on c-Kit for self-renewal, differentiation, and survival, with c-Kit expression highest in primitive hematopoietic stem cells and diminishing upon differentiation [1] [2]. Beyond hematopoiesis, c-Kit regulates melanocyte migration and survival during melanogenesis, germ cell development in gametogenesis, and interstitial cells of Cajal function in gastrointestinal motility [1] [6]. Loss-of-function mutations in c-Kit or stem cell factor lead to piebaldism (characterized by congenital hypopigmentation), anemia, infertility, and gastrointestinal dysmotility disorders [6] [7].

Table 1: Physiological Functions of c-Kit Receptor Tyrosine Kinase

Biological SystemKey FunctionsConsequences of Dysfunction
Hematopoietic SystemStem cell maintenance, progenitor cell survival, myeloid/lymphoid differentiationAnemia, immunodeficiency, mast cell deficiency
MelanogenesisMelanoblast migration, melanocyte survivalPiebaldism, hypopigmentation
Reproductive SystemGerm cell survival, oocyte maturation, spermatogenesisInfertility, gonadal dysfunction
Gastrointestinal TractInterstitial cells of Cajal development and functionGastrointestinal dysmotility, chronic constipation
Nervous SystemNeural crest cell migration, neuroprotectionAltered neural development, impaired regeneration

Alternative splicing generates c-Kit isoforms with distinct functional properties. The GNNK (glycine-asparagine-asparagine-lysine) isoforms—GNNK⁺ and GNNK⁻—differ in their extracellular juxtamembrane domains. The GNNK⁻ isoform exhibits stronger transforming potential, enhanced stem cell factor binding affinity, and accelerated phosphorylation kinetics compared to the GNNK⁺ isoform [2]. This isoform-specific signaling influences cellular responses, with an increased GNNK⁻/GNNK⁺ ratio correlating with oncogenic potential in certain malignancies [2].

Aberrant c-Kit Signaling in Oncogenesis: Gain-of-Function Mutations and Overexpression

Oncogenic c-Kit activation occurs primarily through gain-of-function mutations or overexpression, leading to ligand-independent signaling or hypersensitivity to stem cell factor. These mutations are distributed across critical functional domains: the extracellular domain (exons 8, 9), juxtamembrane domain (exon 11), tyrosine kinase domain 1 (exon 13), tyrosine kinase domain 2 (exon 17), and activation loop [1] [7]. Gastrointestinal stromal tumors represent the canonical c-Kit-driven malignancy, with 75–80% of cases harboring mutations. Exon 11 mutations (juxtamembrane domain) are most prevalent (67%), followed by exon 9 mutations (extracellular domain; 10%) [1] [7]. These mutations disrupt autoinhibitory functions or promote constitutive dimerization, respectively.

Table 2: Oncogenic c-Kit Mutations in Human Malignancies

MalignancyMutation PrevalenceCommon Mutation SitesFunctional Consequence
Gastrointestinal Stromal Tumors75–80%Exon 11 (67%), Exon 9 (10%)Ligand-independent dimerization, loss of autoinhibition
Systemic Mastocytosis>90%Exon 17 (D816V)Activation loop disruption, constitutive signaling
Acute Myeloid Leukemia1–2% (higher in core-binding factor AML)Exons 8, 17Enhanced proliferation, survival
MelanomaVariable (subset with L576P)Exon 11, Exon 13, Exon 17Increased migration, invasion
Triple-Negative Breast CancerOverexpression without mutationN/AEnhanced migration via STAT3/Akt/ERK

Constitutive activation can be experimentally demonstrated using mutations like Val⁵⁵⁹→Gly in the juxtamembrane domain or Asp⁸¹⁴→Val in the phosphotransferase domain. When introduced into interleukin-3-dependent cell lines (e.g., Ba/F3), these mutants drive ligand-independent proliferation and tumorigenesis in nude mice [3]. Beyond mutations, transcriptional deregulation contributes to c-Kit overexpression in cancers. The tumor suppressor protein p53 indirectly represses c-Kit expression through micro ribonucleic acid-34–mediated post-transcriptional silencing. This repression occurs via conserved seed-matching sequences in the c-Kit 3’-untranslated region, linking p53 loss to c-Kit upregulation [4].

In triple-negative breast cancer, membrane c-Kit expression ranges from 43–89% across cell lines without activating mutations. Stem cell factor stimulation activates signal transducer and activator of transcription 3, protein kinase B, and extracellular signal-regulated kinase 1/2, significantly enhancing migration but not proliferation [5]. Similarly, in colorectal cancer, c-Kit overexpression correlates with stemness markers (leucine-rich repeat-containing G-protein coupled receptor 5, olfactomedin 4, B lymphoma Mo-MLV insertion region 1 homolog, cluster of differentiation 44), suggesting a role in cancer stem cell maintenance [4].

Rationale for Targeting c-Kit in Cancer Therapy: Historical and Mechanistic Perspectives

The development of c-Kit inhibitors represents a paradigm shift in molecularly targeted cancer therapy. Imatinib mesylate, a 2-phenylaminopyrimidine derivative, was the first tyrosine kinase inhibitor approved for c-Kit-mutated malignancies. It functions by competitively occupying the adenosine triphosphate-binding pocket of c-Kit, preventing autophosphorylation and downstream signaling [7]. Its efficacy is most pronounced in gastrointestinal stromal tumors with exon 11 mutations, where response rates exceed 80%, compared to 40–50% in exon 9-mutated tumors [7]. This genotype-dependent sensitivity underscores the importance of mutation profiling in therapeutic decision-making.

Table 3: Evolution of Tyrosine Kinase Inhibitors Targeting c-Kit

Therapeutic AgentMechanism of ActionClinical IndicationsKey Limitations
ImatinibATP-competitive inhibition of wild-type and mutant c-KitFirst-line gastrointestinal stromal tumorsResistance via secondary mutations (exons 13,14,17)
SunitinibMulti-targeted inhibition (c-Kit, platelet-derived growth factor receptor, vascular endothelial growth factor receptor)Imatinib-resistant gastrointestinal stromal tumorsVariable efficacy against activation loop mutants
RegorafenibBroad-spectrum tyrosine kinase inhibitionThird-line gastrointestinal stromal tumorsToxicity due to multi-target effects
RipretinibSwitch-control inhibition targeting activation loopFourth-line gastrointestinal stromal tumorsActivity against D816V limited
AvapritinibPotent inhibition of activation loop mutantsPlatelet-derived growth factor receptor alpha-mutated gastrointestinal stromal tumors, systemic mastocytosisCentral nervous system toxicity

Despite initial responses, approximately 70–90% of gastrointestinal stromal tumor patients develop imatinib resistance within 20–24 months, primarily through secondary mutations in adenosine triphosphate-binding pockets (exons 13, 14) or activation loops (exons 17, 18) [7]. This spurred development of next-generation tyrosine kinase inhibitors:

  • Sunitinib: Targets adenosine triphosphate-binding pocket mutants (exons 13, 14) but not activation loop mutants (exons 17, 18) [7].
  • Regorafenib: Exhibits broader activity against both adenosine triphosphate-binding and activation loop mutants [7].
  • Avapritinib: Specifically designed for activation loop mutations (e.g., D816V) in systemic mastocytosis and platelet-derived growth factor receptor alpha-mutated gastrointestinal stromal tumors [7].

Novel therapeutic strategies aim to overcome resistance through combinatorial approaches. Micro ribonucleic acid-34a restoration downregulates c-Kit and stemness markers, sensitizing colorectal cancer cells to 5-fluorouracil and inhibiting stem cell factor-induced migration [4]. In triple-negative breast cancer, nilotinib exhibits superior cytotoxicity compared to doxorubicin, independent of c-Kit mutation status [5]. Future directions include antibody-drug conjugates targeting c-Kit and rational combinations addressing parallel survival pathways activated upon c-Kit inhibition [7].

Properties

Product Name

c-Kit-IN-3 (hydrochloride)

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;hydrochloride

Molecular Formula

C26H21Cl2F3N2O4

Molecular Weight

553.4 g/mol

InChI

InChI=1S/C26H20ClF3N2O4.ClH/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;/h3-11,13-14H,12H2,1-2H3,(H,32,33);1H

InChI Key

IFYNDZZASYNWMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.Cl

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